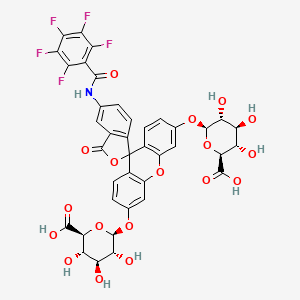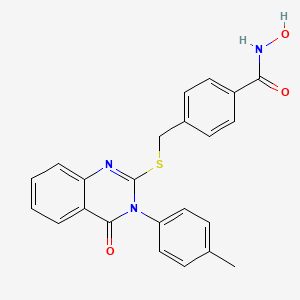
Tri-p-tolylamine-N15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that is a deuterium-labeled derivative of Tri-p-tolylamine. It is primarily used in scientific research as a stable isotope-labeled compound. The labeling with nitrogen-15 makes it particularly useful in various analytical and tracing studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-p-tolylamine-N15 typically involves the introduction of nitrogen-15 into the Tri-p-tolylamine molecule. This can be achieved through isotopic exchange reactions or by using nitrogen-15 labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds. The process is optimized to ensure high yield and purity of the final product. The production is carried out under strict quality control to maintain the isotopic purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-p-tolylamine-N15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tri-p-tolylamine-N15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-p-tolylamine: The non-labeled version of the compound.
Tri-m-tolylamine: A structural isomer with methyl groups in different positions.
Tri-o-tolylamine: Another structural isomer with methyl groups in ortho positions.
Uniqueness
Tri-p-tolylamine-N15 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical studies. The stable isotope label allows for precise quantitation and tracking in various scientific applications, making it a valuable tool in research.
Eigenschaften
Molekularformel |
C21H21N |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
4-methyl-N,N-bis(4-methylphenyl)(15N)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1 |
InChI-Schlüssel |
YXYUIABODWXVIK-ZVDSADNZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


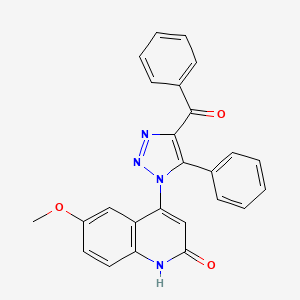
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

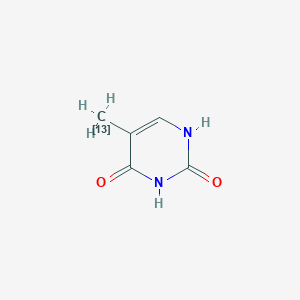
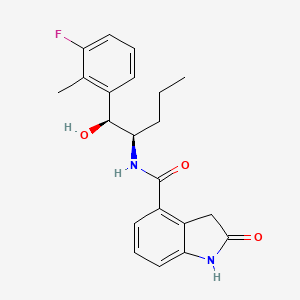
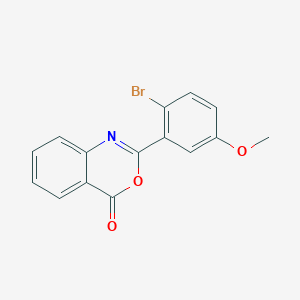
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
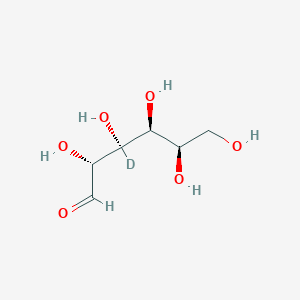
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

